molecular formula C19H23N3O5S B2456491 7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 451466-20-9

7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2456491
CAS No.: 451466-20-9
M. Wt: 405.47
InChI Key: KNKNORUOCMNPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a quinazolinone core, a spirocyclic moiety, and a sulfanylidene group, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves multiple steps, starting from commercially available reagents. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

The compound has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes, potentially inhibiting their activity. The spirocyclic moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its combination of a quinazolinone core with a spirocyclic moiety and a sulfanylidene group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-25-9-8-22-17(24)14-3-2-13(12-15(14)20-18(22)28)16(23)21-6-4-19(5-7-21)26-10-11-27-19/h2-3,12H,4-11H2,1H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKNORUOCMNPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.